2-L-Serinepneumocandin B0

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

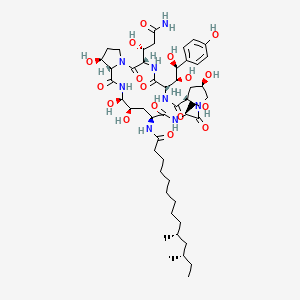

2-L-Serinepneumocandin B0 is a lipohexapeptide compound produced by the fungus Glarea lozoyensis. It is composed of a 10R,12S-dimethylmyristoyl side chain and a hexapeptide core. This compound is a precursor to caspofungin, a semi-synthetic derivative used as an antifungal agent. Caspofungin is the first member of the echinocandins family approved by the FDA for the treatment of fungal infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-L-Serinepneumocandin B0 is primarily produced through microbial fermentation. The fungus Glarea lozoyensis is cultivated under specific conditions to optimize the yield of the compound. The fermentation process involves the addition of lactic acid, mannitol, or gamma-aminobutyric acid to enhance production levels .

Industrial Production Methods: Industrial production of this compound involves extensive mutation and medium optimization to achieve high yields. The fermentation process is divided into three phases: lag phase (0–120 hours), logarithmic phase (120–360 hours), and stationary phase (360–456 hours). The production level can reach up to 4500 mg/L under optimal conditions .

Chemical Reactions Analysis

Types of Reactions: 2-L-Serinepneumocandin B0 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antifungal properties.

Common Reagents and Conditions: Common reagents used in these reactions include acetyl-CoA, NADPH, pyruvate, α-ketoglutaric acid, lactate, and unsaturated fatty acids. These reagents play crucial roles in the biosynthesis and modification of the compound .

Major Products Formed: The major product formed from these reactions is caspofungin, a potent antifungal agent. Caspofungin inhibits the synthesis of β-1,3-D-glucan, a vital component of fungal cell walls, leading to osmotic instability and cell lysis .

Scientific Research Applications

2-L-Serinepneumocandin B0 has a wide range of scientific research applications:

Chemistry: In chemistry, it is used as a precursor for synthesizing caspofungin and other echinocandin derivatives. These compounds are valuable for studying the structure-activity relationship of antifungal agents .

Biology: In biology, this compound is used to study the biosynthesis of lipohexapeptides and the metabolic pathways involved in their production. It also serves as a model compound for investigating the regulation of membrane permeability and feedback inhibition in fungi .

Medicine: In medicine, the compound is crucial for developing antifungal therapies. Caspofungin, derived from this compound, is used to treat invasive aspergillosis and other fungal infections resistant to conventional therapies .

Industry: In the pharmaceutical industry, this compound is used for large-scale production of caspofungin. The compound’s production process has been optimized to achieve high yields and reduce industrial costs .

Mechanism of Action

2-L-Serinepneumocandin B0 exerts its effects by inhibiting the enzyme β-1,3-D-glucan synthase, which is essential for the synthesis of β-1,3-D-glucan in fungal cell walls. This inhibition leads to the depletion of the glucan polymer, causing osmotic instability and cell lysis in fungi. The compound’s molecular targets include the β-1,3-D-glucan synthase enzyme complex .

Comparison with Similar Compounds

- Pneumocandin B0

- Hydroxy Echinocandin

- Caspofungin

Comparison: 2-L-Serinepneumocandin B0 is unique due to its specific side chain and hexapeptide core, which contribute to its potent antifungal properties. Compared to other similar compounds, it has a higher yield and better efficacy in inhibiting β-1,3-D-glucan synthesis. Caspofungin, derived from this compound, is the first echinocandin approved for clinical use, highlighting its significance in antifungal therapy .

Properties

Molecular Formula |

C49H78N8O17 |

|---|---|

Molecular Weight |

1051.2 g/mol |

IUPAC Name |

(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C49H78N8O17/c1-4-25(2)19-26(3)11-9-7-5-6-8-10-12-37(65)51-30-21-35(63)45(70)55-47(72)40-33(61)17-18-56(40)49(74)38(34(62)22-36(50)64)53-46(71)39(42(67)41(66)27-13-15-28(59)16-14-27)54-44(69)32-20-29(60)23-57(32)48(73)31(24-58)52-43(30)68/h13-16,25-26,29-35,38-42,45,58-63,66-67,70H,4-12,17-24H2,1-3H3,(H2,50,64)(H,51,65)(H,52,68)(H,53,71)(H,54,69)(H,55,72)/t25-,26+,29+,30-,31-,32-,33-,34+,35+,38-,39-,40-,41-,42-,45+/m0/s1 |

InChI Key |

WQHSITYGGUJQGC-DRAFKXPCSA-N |

Isomeric SMILES |

CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)CO)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)CO)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.